molecular formula C11H16ClNO B3086493 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride CAS No. 1159700-46-5

2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride

Cat. No.: B3086493
CAS No.: 1159700-46-5
M. Wt: 213.7 g/mol
InChI Key: HRWAYPUGHNTUPG-KQGICBIGSA-N
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Description

2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride is a secondary amine hydrochloride salt featuring an ethanolamine backbone substituted with a (2E)-3-phenyl-2-propen-1-yl (cinnamyl) group. The compound’s structure consists of a hydroxyethylamine chain (HO-CH2-CH2-NH-) bonded to a trans-configured cinnamyl moiety (Ph-CH2-CH=CH2, E-isomer). The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical or biochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-10-9-12-8-4-7-11-5-2-1-3-6-11;/h1-7,12-13H,8-10H2;1H/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWAYPUGHNTUPG-KQGICBIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride typically involves the reaction of 3-phenyl-2-propen-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Activity : Research indicates that compounds similar to 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride exhibit anticancer properties. The phenylpropene structure is known to interact with biological targets involved in cancer pathways, suggesting potential use in developing anticancer agents .

Neuroprotective Effects : Some studies have suggested that derivatives of this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for any therapeutic agent targeting neurological disorders .

Organic Synthesis

Building Block in Organic Chemistry : This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules, including pharmaceuticals and agrochemicals. The ability to perform various chemical reactions, such as amination and alkylation, enhances its utility in synthetic pathways .

Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities. For instance, modifications to the amino group can yield compounds with improved pharmacological profiles.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of phenylpropene derivatives. The research demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Studies

Another research project explored the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanolamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups CAS Number Key Properties/Applications
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol HCl C₁₁H₁₆ClNO 213.45* Cinnamyl (E-configuration) Not provided Potential CNS activity (inferred)
3-{[(2E)-3-Phenyl-2-propen-1-yl]amino}-1-propanol HCl C₁₂H₁₇ClNO* 226.45* Cinnamyl (E-configuration) + propanol Not provided Structural analog; discontinued
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) C₈H₁₁ClNO₂ 188.45* 3,4-Dihydroxyphenyl 62-31-7 Neurotransmitter; CNS applications
1-(3-Hydroxyphenyl)-2-ethylaminoethanol HCl (Ethylephrine HCl) C₁₀H₁₆ClNO₂ 217.45* 3-Hydroxyphenyl + ethylamino Not provided Vasoconstrictor; adrenergic agent
2-(Diisopropylamino)ethanol HCl C₈H₂₀ClNO 181.45* Diisopropylamino 63051-68-3 Lipophilic; catalyst or synthesis intermediate

*Calculated molecular weights based on formula.

Key Observations

Ethylephrine HCl’s 3-hydroxyphenyl and ethylamino groups confer adrenergic activity, suggesting the cinnamyl-substituted compound may interact with similar receptors . Diisopropylaminoethanol HCl’s bulky substituent increases lipophilicity (higher LogP), favoring non-polar environments .

Pharmacological Implications: Dopamine HCl’s 3,4-dihydroxyphenyl group is critical for binding dopamine receptors, while the cinnamyl group’s aromaticity might favor interactions with serotonin or adrenergic systems.

Physicochemical Properties: The cinnamyl-substituted compound’s molecular weight (~213 g/mol) and moderate polarity balance solubility and bioavailability. Discontinuation of the propanol analog (C₁₂H₁₇ClNO) implies possible stability or synthesis challenges, underscoring the ethanol backbone’s practicality.

Notes

  • Pharmacological Inferences : Applications are hypothesized based on structural analogs; direct studies on the target compound are needed.
  • Synthesis and Stability : The hydrochloride salt form improves solubility, but the cinnamyl group’s E-configuration may require precise synthesis protocols to avoid isomerization.

Biological Activity

2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride, also known by its CAS number 1159700-46-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer effects, antibacterial properties, and mechanisms of action based on recent studies.

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₁O
Molecular Weight213.70 g/mol
CAS Number1159700-46-5
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HL-60 (acute promyelocytic leukemia)
  • AGS (gastric adenocarcinoma)

The compound exhibited IC₅₀ values ranging from 0.89 to 9.63 µg/mL , indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis by triggering both extrinsic and intrinsic pathways, as evidenced by increased activity of caspases -8 and -9 at varying concentrations (1, 5, 7, and 10 µg/mL) .

Table: Apoptotic Effects on Cancer Cells

Concentration (µg/mL)% Late Apoptotic Cells% Dead Cells
133.92% ± 3.05%18.28% ± 1.80%
549.90% ± 2.07%22.16% ± 2.04%
10Notable increaseNotable increase

Antibacterial Activity

The compound also demonstrates antibacterial properties against several strains of bacteria, particularly Gram-positive organisms. Studies have shown effective minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Listeria monocytogenes, with some derivatives achieving MIC values as low as 0.25–1 µg/mL .

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the subG₀ phase, preventing cancer cell proliferation.
  • Mitochondrial Membrane Depolarization : This leads to the release of pro-apoptotic factors.
  • Caspase Activation : Increased caspase activity indicates the induction of programmed cell death pathways.

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptotic markers . The results suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Research Finding: Antioxidant Activity

In addition to its anticancer and antibacterial effects, preliminary studies indicate that the compound exhibits antioxidant properties, potentially contributing to its overall therapeutic profile .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-{[(2E)-3-phenyl-2-propen-1-yl]amino}ethanol hydrochloride?

  • Methodology : The synthesis typically involves coupling a propenyl-containing electrophile (e.g., (2E)-3-phenyl-2-propen-1-yl chloride) with ethanolamine under controlled conditions. Key steps include:

  • Nucleophilic substitution : Reacting ethanolamine with the propenyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions.
  • Acidification : Treating the product with HCl in anhydrous ether to form the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Validation : Confirm stereochemistry via NOESY NMR to ensure retention of the (2E)-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : ¹H and ¹³C NMR to verify the propenyl group (δ 6.2–6.8 ppm for vinyl protons) and ethanolamine backbone (δ 3.4–3.7 ppm for CH₂NH).
  • FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=C (1640–1680 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry using SHELXL (e.g., C–C bond lengths in the propenyl group: ~1.34 Å) .
  • Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 222.5).

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat) due to its H315 (skin irritation) and H335 (respiratory irritation) hazards.
  • Conduct reactions in fume hoods with scrubbers to neutralize HCl vapors.
  • Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory data between NMR and crystallography be resolved during structural validation?

  • Approach :

  • Refinement Software : Use SHELXL for high-resolution X-ray data to resolve ambiguities (e.g., torsional angles in the propenyl chain).
  • Dynamic NMR : Probe temperature-dependent splitting of vinyl protons to assess conformational flexibility.
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What mechanistic insights exist regarding its alkylation activity in biological systems?

  • Mechanistic Studies :

  • DNA Alkylation : The propenyl group may act as a Michael acceptor, forming covalent adducts with DNA nucleophiles (e.g., guanine N7).
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure alkylation rates (k ≈ 10⁻³ s⁻¹ at pH 7.4).
  • Competitive Inhibition : Co-incubate with glutathione to assess detoxification pathways .

Q. How can computational modeling predict its pharmacokinetic properties?

  • In Silico Strategies :

  • ADME Prediction : Tools like SwissADME calculate logP (~1.8) and bioavailability scores (>0.55), indicating moderate membrane permeability.
  • Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1BM0) to estimate plasma half-life.
  • Docking Studies : Target adrenergic receptors (e.g., β2-AR) to hypothesize off-target effects .

Q. What advanced purification methods address co-eluting impurities in HPLC analysis?

  • Solutions :

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns to separate enantiomers (e.g., if racemization occurs during synthesis).
  • Ion-Pair Chromatography : Add 0.1% heptafluorobutyric acid to improve peak symmetry for the hydrochloride salt.
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed propenyl derivatives) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride
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2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.